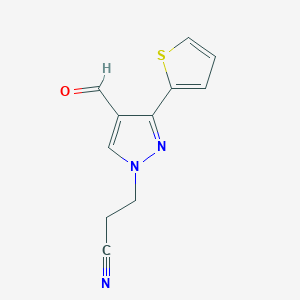

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile (FTNP) is an organic compound belonging to the class of nitriles. It is a colorless liquid that is insoluble in water but soluble in organic solvents. FTNP has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

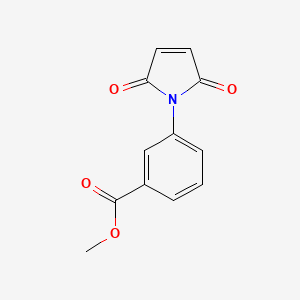

Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis : A derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to give bipyrazole, pyrazolylloxazole, and pyrazolylpyrimidine derivatives, with structures confirmed through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).

Selenoacetalyzation of 4‐Formylpyrazoles : The reaction of 3,5-dimethyl-4-formylpyrazoles with various substituents gives 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, transforming easily into free bases (Papernaya et al., 2013).

Thiazolidine-2,4-Dione Derivative Synthesis and Studies : The Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile results in the synthesis of a new thiazolidine-2,4-dione derivative. The structure is confirmed via standard spectroscopic techniques (Alshammari et al., 2021).

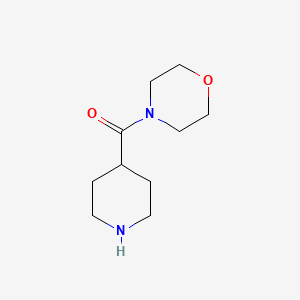

Catalytic Applications and Material Synthesis

Graphene Oxide Anchored Sulfonic Acid Catalyst : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).

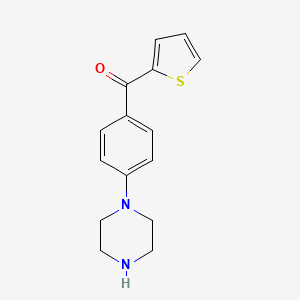

Synthesis of Trifluoromethyl-Substituted Dielectrophile : The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine show potential for creating new compounds with varied applications (Flores et al., 2018).

Biological and Medicinal Applications

Anticancer Studies : A pyrazole-tethered thiazolidine-2,4-dione derivative shows anticancer properties, particularly against breast cancer cell lines, with further insights obtained through docking and ADME studies (Alshammari et al., 2021).

Antimicrobial Activity : Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thien-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial activity, highlighting their potential in medical and biological fields (Hamed et al., 2020).

Propiedades

IUPAC Name |

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXNJXHRROPMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365814 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | |

CAS RN |

372107-06-7 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)